molecular formula C18H12BrClFN3OS B2662891 5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450343-11-0

5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2662891
CAS No.: 450343-11-0
M. Wt: 452.73
InChI Key: SNWUUGLZVCAFHC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex synthetic organic compound designed for advanced pharmaceutical and biochemical research. This chemical features a benzamide moiety linked to a dihydrothienopyrazole core, a structure known to be of significant interest in medicinal chemistry. The presence of the pyrazole heterocycle is particularly notable, as this scaffold is a privileged structure in drug discovery, with documented applications in the development of anti-inflammatory and anticancer agents . Pyrazole-containing compounds have demonstrated a capacity to inhibit cell proliferation and modulate key enzymatic pathways, making them valuable tools for investigating new therapeutic strategies . The specific substitution pattern on this molecule, including bromo, chloro, and fluoro substituents, is typical in the optimization of drug-like properties, influencing characteristics such as target binding affinity, metabolic stability, and membrane permeability. The molecular framework suggests potential for use in high-throughput screening, target identification, and mechanism-of-action studies, particularly in oncology and inflammation research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClFN3OS/c19-10-1-6-15(20)13(7-10)18(25)22-17-14-8-26-9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWUUGLZVCAFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H12BrClFN3OSC_{18}H_{12}BrClFN_3OS, with a molecular weight of 432.73 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for its biological activity.

PropertyValue
Molecular FormulaC18H12BrClFN3OS
Molecular Weight432.73 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The presence of halogen atoms (bromine and chlorine) enhances the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This can lead to antimicrobial effects or modulation of cellular pathways involved in cancer progression .
  • Receptor Interaction : The thieno[3,4-c]pyrazole moiety is known to interact with cellular receptors that are pivotal in signaling pathways related to inflammation and cancer. This interaction may induce apoptosis in cancer cells and modulate immune responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), Jurkat (T-cell leukemia), DLD-1 (colon cancer).
  • IC50 Values : Some derivatives demonstrated IC50 values as low as 1.1 µM against HCT116 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar compounds have been shown to possess varying degrees of antibacterial and antifungal activity. For instance, a related pyrazole derivative exhibited MIC values comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study reported that pyrazole derivatives inhibited Aurora A/B kinase with IC50 values demonstrating significant anticancer potential against multiple cell lines including A549 (lung cancer) and HT29 (colon cancer) cells .
  • Antimicrobial Studies :
    • In vitro assays indicated that compounds derived from the same thieno[3,4-c]pyrazole framework exhibited effective antifungal activity against several phytopathogenic fungi, suggesting potential agricultural applications as well .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C13H7BrClFNO
  • Molecular Weight : 313.55 g/mol
  • CAS Number : 915095-85-1

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, as promising anticancer agents. The pyrazole moiety has been associated with various mechanisms of action against cancer cells, including:

  • Inhibition of Kinases : Compounds with a pyrazole scaffold have shown significant inhibition of key kinases involved in cancer progression. For instance, derivatives have been tested against various cancer cell lines such as HepG2 and A549, demonstrating notable IC50 values indicating their potency in inhibiting cell growth and proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that pyrazole-based compounds can reduce inflammation markers significantly. For example, certain derivatives exhibited up to 80% inhibition of inflammatory responses in cell culture models .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Targeting Enzymes : The compound's structure allows it to bind effectively to enzymes involved in tumor growth and inflammation.
  • Modulating Signaling Pathways : It has been shown to interfere with signaling pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyObjectiveFindings
Zheng et al. (2022)Evaluate anticancer potentialSignificant inhibition of cancer cell lines with IC50 values ranging from 0.19 µM to 1.50 µM against various targets .
Recent Review (2023)Overview of pyrazole derivativesHighlighted the broad therapeutic potential of pyrazole compounds, emphasizing their role in treating inflammation and cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern and heterocyclic framework. Below is a comparative analysis with structurally related analogs:

Substituent Variations

  • Target Compound: Benzamide substituents: 5-bromo, 2-chloro. Aryl group on pyrazol: 4-fluorophenyl. Heterocycle: Thieno[3,4-c]pyrazol.
  • 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958587-45-6): Benzamide substituent: 4-bromo. Aryl group on pyrazol: 4-methylphenyl. Heterocycle: Thieno[3,4-c]pyrazol with a 5-oxo group .
  • N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide: Benzamide substituents: 3,5-dichloro, 2-hydroxy. Heterocycle: Thiazol (instead of thieno-pyrazol). Aryl group: Phenyl .

Heterocyclic Core Modifications

In contrast, the thiazol-containing analog () lacks the fused ring system, which may reduce conformational rigidity and alter binding affinities .

Data Table: Key Structural and Chemical Attributes

Compound Name Benzamide Substituents Aryl Group on Heterocycle Heterocycle Core Molecular Formula CAS Number Reference
5-Bromo-2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 5-Br, 2-Cl 4-Fluorophenyl Thieno[3,4-c]pyrazol C₁₉H₁₃BrClFN₃OS Not provided N/A
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Br 4-Methylphenyl Thieno[3,4-c]pyrazol C₂₀H₁₆BrN₃O₂S 958587-45-6
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide 3,5-Cl, 2-OH Phenyl Thiazol C₁₆H₁₀BrCl₂N₂O₂S Not provided

Research Findings and Implications

Impact of Substituents on Properties

  • Halogen Effects : The 5-bromo and 2-chloro groups in the target compound may enhance lipophilicity and metabolic stability compared to the 4-bromo analog .
  • Fluorine vs. Methyl : The 4-fluorophenyl group could improve bioavailability over 4-methylphenyl due to fluorine’s electronegativity and smaller atomic radius .
  • Heterocycle Choice: Thieno-pyrazol cores may offer better rigidity and solubility than thiazol systems, influencing drug-likeness .

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